molecular formula C14H17N3O6S B14973812 ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B14973812
M. Wt: 355.37 g/mol
InChI Key: YPTAFUGMSMOQMI-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a sulfamoyl group linked to a 2,5-dimethoxyphenyl moiety and an ethyl ester at the 4-position of the pyrazole ring. The 2,5-dimethoxy substitution on the phenyl ring is notable for its electron-donating effects, which may influence reactivity, solubility, and biological interactions.

Synthesis pathways for related pyrazole derivatives often involve hydrazine hydrate reactions with ketones or esters, followed by sulfamoylation. For example, intermediates like ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate are synthesized via substitution reactions, which could extend to the target compound . Applications of such compounds are explored in medicinal chemistry, particularly for antimicrobial and antifungal activities, as seen in structurally related sulfamoyl-bearing molecules .

Properties

Molecular Formula

C14H17N3O6S

Molecular Weight

355.37 g/mol

IUPAC Name

ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H17N3O6S/c1-4-23-14(18)10-8-15-16-13(10)24(19,20)17-11-7-9(21-2)5-6-12(11)22-3/h5-8,17H,4H2,1-3H3,(H,15,16)

InChI Key

YPTAFUGMSMOQMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding.

    Chemical Research: Employed in the synthesis of complex organic molecules and as a building block for drug development.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents on Phenyl Ring Pyrazole Substituents Molecular Weight (g/mol) Key Applications/Activities Reference
Ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (Target) 2,5-dimethoxy Ethyl ester at C4 ~340–360 (estimated) Potential antimicrobial activity
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 3-chloro-4-methyl Ethyl ester at C4 343.78 Not explicitly stated
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl at C3 Ethyl ester at C4 222.17 Intermediate for bioactive agents
3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 2,5-dimethoxy Carboxylic acid at C4 340.33 Not explicitly stated
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 4-methoxy Oxadiazole-linked benzamide 548.61 Antifungal activity

Q & A

Q. What are the established synthetic routes for ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate?

The compound is synthesized via sulfamoylation of the pyrazole core. A common approach involves reacting 5-amino-1H-pyrazole-4-carboxylate derivatives with sulfonyl chlorides or anhydrides. For example, the amino group of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with phenyl dithiocarbamates or sulfonyl chlorides under basic conditions to introduce the sulfamoyl group . Characterization typically involves IR (to confirm sulfonamide N-H and carbonyl stretches), 1^1H-NMR (to verify substitution patterns), and elemental analysis .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via elemental analysis (C, H, N, S content) and chromatographic methods (e.g., HPLC). Spectral consistency across IR, NMR, and mass spectrometry is critical. For instance, deviations in 1^1H-NMR integration ratios or unexpected IR peaks may indicate residual solvents or byproducts .

Q. What spectroscopic techniques are essential for structural elucidation?

  • IR spectroscopy : Identifies functional groups (e.g., sulfonamide N-H at ~3300 cm1^{-1}, ester C=O at ~1700 cm1^{-1}) .
  • 1^1H-NMR : Assigns substituents (e.g., dimethoxyphenyl protons at δ 3.7–3.9 ppm, pyrazole ring protons at δ 6.5–8.0 ppm) .
  • X-ray crystallography : Resolves 3D conformation and bond angles, as demonstrated in related sulfonamide-pyrazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfamoylation efficiency?

Statistical experimental design (e.g., factorial or response surface methodology) minimizes trials while maximizing yield. Variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and base strength (K2_2CO3_3 vs. Et3_3N) are systematically tested. Evidence from pyrazole synthesis shows that polar aprotic solvents enhance nucleophilic substitution rates . Computational tools (e.g., density functional theory) can predict transition states to guide optimization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in pharmacological results (e.g., anti-inflammatory vs. analgesic efficacy) require rigorous dose-response studies and standardized assays. For example, in vitro COX-1/COX-2 inhibition assays paired with in vivo carrageenan-induced edema models can clarify mechanism-action relationships . Meta-analyses of structural analogs (e.g., substituent effects on sulfamoyl bioactivity) may also explain variability .

Q. How do computational methods enhance the understanding of this compound’s reactivity?

Quantum mechanical calculations (e.g., DFT) model electron distribution and reactive sites. For sulfamoyl-pyrazoles, Fukui indices identify nucleophilic/electrophilic centers, aiding predictions of regioselectivity in further functionalization. Molecular docking studies (e.g., with COX-2 enzymes) rationalize observed bioactivity and guide derivatization .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Poor crystallization may arise from conformational flexibility or solvent inclusion. Slow evaporation in mixed solvents (e.g., ethanol/dichloromethane) promotes lattice formation. Single-crystal X-ray diffraction of the ethyl 5-amino-1-(tosyl)-pyrazole-4-carboxylate analog revealed hydrogen-bonded dimers stabilizing the structure, a strategy applicable to this compound .

Methodological Notes

  • Contradiction Analysis : Cross-validate pharmacological data using orthogonal assays (e.g., in vitro enzymatic vs. cell-based) to distinguish assay-specific artifacts .
  • Synthetic Optimization : Employ ICReDD’s reaction path search algorithms to predict optimal conditions, reducing trial-and-error experimentation .
  • Structural Studies : Combine crystallography with Hirshfeld surface analysis to quantify intermolecular interactions influencing stability .

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